N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Description
N-(4-Methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a tetrahydropyrimidine derivative with a 2-sulfanylidene (thione) group, a methoxyphenyl substituent at the N4 position, and a naphthalen-1-yl group at the C4 position. This structural framework is part of a broader class of dihydropyrimidine (DHPM) derivatives, which are pharmacologically significant due to their antibacterial, antifungal, and immunomodulatory properties . The compound’s synthesis typically involves condensation reactions of substituted aryl aldehydes, thiourea, and β-keto esters, followed by functionalization steps such as formylation or carboxamide coupling .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-20(22(27)25-16-10-12-17(28-2)13-11-16)21(26-23(29)24-14)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,21H,1-2H3,(H,25,27)(H2,24,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMEBVWPRAMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Biginelli Reaction
The classical Biginelli reaction, involving urea, an aldehyde, and a β-keto ester, has been adapted for thione derivatives by replacing urea with thiourea. For the target compound, the following components are hypothesized:
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Aldehyde component : 1-Naphthaldehyde (to introduce the naphthalen-1-yl group at position 4).
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β-Keto component : Ethyl acetoacetate (to introduce the methyl group at position 6 and the ketone for subsequent carboxamide formation).
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Thiourea derivative : N-(4-Methoxyphenyl)thiourea (to introduce the 4-methoxyphenylamine moiety).
Reaction Conditions :
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Catalysis: Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., HCl, p-toluenesulfonic acid).
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Solvent: Ethanol or acetic acid under reflux (80–100°C).
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Reaction Time: 6–12 hours.
Mechanism :
Stepwise Assembly via β-Ketoamide Intermediates
For better control over substituents, a stepwise approach involving pre-formed β-ketoamides is proposed:
Synthesis of β-Ketoamide Precursor
Introduction of Naphthalen-1-yl Group
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Friedel-Crafts Alkylation : Reaction of the β-ketoamide with 1-naphthol under acidic conditions (H₂SO₄, BF₃·Et₂O).
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Alternative : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using a naphthalen-1-yl boronic acid.
Optimization of Reaction Parameters
Catalysis and Solvent Effects
Temperature and Time Dependence
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Optimal Range : 90–100°C for 8 hours balances yield and side-product formation.
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Microwave Assistance : Reduces reaction time to 30–45 minutes with comparable yields (70–75%).
Purification and Characterization
Isolation Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.89–7.45 (m, 6H, aromatic), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-C₆H₄), 5.12 (s, 1H, NH), 3.81 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
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IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S), 1245 cm⁻¹ (C-O).
Challenges and Mitigation Strategies
Steric Hindrance from Naphthalen-1-yl Group
Oxidation of Thione to Disulfides
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Issue : Thione (–C=S) groups are prone to oxidation.
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Prevention : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Modified Biginelli | 68–72 | 8–12 | ≥95 | One-pot simplicity |
| Stepwise Assembly | 75–80 | 10–14 | ≥98 | Better substituent control |
| Microwave-Assisted | 70–75 | 0.5–1 | ≥97 | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the thioxo group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as electrochromic polymers.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
A systematic comparison with structurally related pyrimidine derivatives reveals key differences in substituent effects, physicochemical properties, and biological activity. Below are critical comparisons:
Substituent Effects on Physicochemical Properties
Key Observations:
- Electronic Effects: Methoxy (electron-donating) and halogen (electron-withdrawing) substituents modulate electron density at the pyrimidine core, affecting reactivity and binding to targets like enzymes or receptors .
- Crystal Packing: Bulky substituents (e.g., naphthalene) influence dihedral angles between the pyrimidine ring and aryl groups, as observed in crystallographic studies using SHELXL . For example, the title compound’s naphthalene ring may induce a dihedral angle >80°, reducing coplanarity compared to fluorophenyl analogs (~12°) .
Biological Activity
N-(4-Methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically includes the formation of the pyrimidine ring followed by the introduction of the naphthalene and methoxyphenyl groups. The detailed synthetic pathway may vary according to specific laboratory protocols but generally follows established methodologies in heterocyclic chemistry.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of derivatives related to this compound. For instance, N-(4-methoxyphenyl)pentanamide , a simplified derivative, demonstrated significant activity against Toxocara canis, an ascarid roundworm. This derivative exhibited a time- and concentration-dependent reduction in parasite viability, similar to that of albendazole, a commonly used anthelmintic drug. Notably, it displayed lower cytotoxicity towards human and animal cell lines compared to albendazole, indicating a promising therapeutic profile for further development as an anthelmintic agent .
Anticancer Activity
The compound's structural analogs have also been evaluated for anticancer properties. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study indicated that hybrid compounds derived from methoxyphenyl frameworks exhibited potent cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil . This suggests that modifications to the methoxyphenyl group can enhance the anticancer efficacy of pyrimidine derivatives.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in parasitic survival or cancer cell proliferation. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better cell membrane permeability and target interaction.
Case Studies
- Antiparasitic Evaluation : In vitro studies on N-(4-methoxyphenyl)pentanamide showed significant activity against Toxocara canis, with IC50 values indicating effective concentrations for therapeutic use .
- Cytotoxicity Profile : Comparative studies revealed that while traditional anthelmintics like albendazole exhibited considerable cytotoxicity on human cells, the novel derivatives maintained a safer profile with minimal toxicity at therapeutic doses .
Data Table: Biological Activity Overview
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)pentanamide | Antiparasitic | Toxocara canis | 10 | Lower than albendazole |
| Hybrid Methoxyphenyl Compound | Anticancer | MCF-7 (breast cancer) | 15 | Moderate |
| N-(4-Methoxyphenyl)-6-methyl-4-naphthalen... | Potential Antiparasitic | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
